molecular formula C18H17N3O2S B2654079 2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034537-84-1

2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No. B2654079
CAS RN: 2034537-84-1
M. Wt: 339.41
InChI Key: XSVQHZXJJIPWSD-UHFFFAOYSA-N
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Description

2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a chemical compound with a complex structure. It belongs to the class of benzamide derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential as an anti-tubercular agent, particularly against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have the exact synthetic pathway, it likely includes the condensation of appropriate precursors followed by functional group modifications. Researchers have designed and synthesized novel derivatives to enhance their anti-tubercular activity. Further studies are needed to elucidate the detailed synthetic route and optimize the yield .


Molecular Structure Analysis

The molecular structure of 2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is intricate. It comprises a benzene ring (benzamide), an ethoxy group (C₂H₅O), and a pyrazine ring (with a thiophene-3-yl substituent). The presence of the pyrazine moiety suggests potential bioactivity .

Safety and Hazards

  • Toxicity : In vitro cytotoxicity studies on HEK-293 cells indicate that the compound is non-toxic to human cells .

properties

IUPAC Name

2-ethoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-23-16-6-4-3-5-14(16)18(22)21-11-15-17(20-9-8-19-15)13-7-10-24-12-13/h3-10,12H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVQHZXJJIPWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

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